Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate is classified as an organic compound with the molecular formula and a molecular weight of approximately 305.17 g/mol. It is categorized under carboxylate esters and is utilized as an intermediate in various synthetic processes, particularly in the pharmaceutical industry. The compound is listed under CAS Number 114772-38-2 and has been referenced in various patents and scientific literature related to biphenyl derivatives and their applications in drug synthesis .
The synthesis of methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate can be achieved through several methods. A notable synthetic route involves the reaction of 2-cyan-4'-bromomethylbiphenyl with methyl formate. This process typically requires specific conditions:
The molecular structure of methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate features a biphenyl core with a bromomethyl group at the para position relative to the carboxylate moiety. Key structural details include:
COC(=O)c1ccccc1c2ccc(CBr)cc2
InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3
The compound exhibits geometric isomerism due to the biphenyl structure, which can exist in different conformations depending on the rotation around the carbon-carbon bonds .
Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate participates in various chemical reactions typical of carboxylic esters and brominated compounds:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science .
The mechanism of action for methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate primarily involves its reactivity as a brominated intermediate. When utilized in synthetic pathways:
This mechanism is crucial in developing pharmaceuticals where biphenyl derivatives play a role in enhancing biological activity .
The physical and chemical properties of methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate include:
These properties influence its handling and application in laboratory settings .
Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate finds applications primarily in:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2